molecular formula C16H20N2O3 B6639689 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide

Cat. No. B6639689
M. Wt: 288.34 g/mol
InChI Key: BVEBZQOAFXZNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMHPA and has been shown to exhibit a range of biochemical and physiological effects that make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of DMHPA involves its binding to the GABAB receptor, which results in an increase in the activity of this receptor. This increased activity leads to a reduction in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
DMHPA has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic and sedative activity, as well as the ability to modulate pain perception. These effects are thought to be mediated by the compound's activity as a positive allosteric modulator of the GABAB receptor.

Advantages and Limitations for Lab Experiments

DMHPA has several advantages as a research tool, including its ability to selectively modulate the activity of the GABAB receptor and its potential for use in the development of new drugs for the treatment of neurological disorders. However, there are also limitations to the use of DMHPA in laboratory experiments, including its potential for off-target effects and the need for further research to fully elucidate its mechanism of action.

Future Directions

There are several potential future directions for research on DMHPA, including the development of new drugs for the treatment of neurological disorders, the exploration of its potential as a research tool for the study of GABAB receptor function, and the investigation of its potential for use in the treatment of pain and anxiety disorders. Additional research is needed to fully elucidate the mechanism of action of DMHPA and to explore its potential for use in a variety of scientific fields.

Synthesis Methods

The synthesis of DMHPA involves a multistep process that begins with the preparation of 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid. This intermediate is then reacted with 2-(hydroxymethyl)phenylmethanol to yield the final product, DMHPA. The synthesis of DMHPA has been extensively studied, and several different methods have been developed for its preparation.

Scientific Research Applications

DMHPA has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and drug discovery. In particular, DMHPA has been shown to exhibit activity as a positive allosteric modulator of the GABAB receptor, a type of receptor that plays a key role in the regulation of neurotransmitter release in the brain. This activity makes DMHPA an attractive candidate for further research in the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10(15-11(2)18-21-12(15)3)16(20)17-8-13-6-4-5-7-14(13)9-19/h4-7,10,19H,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEBZQOAFXZNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)C(=O)NCC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide

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